Methyl 2-(4-(hydroxymethyl)phenyl)acetate
Overview
Description
Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Chemical Reactions : Methyl 2-(4-(hydroxymethyl)phenyl)acetate and related compounds have been involved in various synthetic routes. For instance, Zhang Guo-fu (2012) explored the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, highlighting its mild reaction conditions and high yield (Zhang Guo-fu, 2012).
Structural Analysis and Characterization : The study of crystal structures and molecular configurations of derivatives is essential. For example, Lee et al. (2017) focused on the crystal structure of a compound closely related to methyl 2-(4-(hydroxymethyl)phenyl)acetate (Lee, Ryu, & Lee, 2017).
Biological Applications
Fungicidal Activity : Certain derivatives have shown fungicidal properties. Liu et al. (2014) synthesized novel compounds containing a methyl 2-(methoxyimino) acetate moiety, exhibiting moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).
Antimicrobial and Antioxidant Properties : Compounds derived from methyl 2-(4-(hydroxymethyl)phenyl)acetate have been evaluated for their biological activities. Varma et al. (2006) isolated phenylacetic acid derivatives from Curvularia lunata, noting the absence of antimicrobial and antioxidant activities in some derivatives, while others showed inhibitory effects on various bacterial strains (Varma et al., 2006).
Industrial Applications
Fragrance Material : Some derivatives are used as fragrance ingredients. McGinty et al. (2012) provided a toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butyl acetate, a related fragrance material, noting its usage and safety assessment (McGinty, Letizia, & Api, 2012).
Production of Biologically Active Compounds : Zhang et al. (2009) emphasized the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, highlighting their role as intermediates in the production of biologically active compounds (Zhang, Khan, Gong, & Lee, 2009).
properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQUDYCTIKKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503105 | |
Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(hydroxymethyl)phenyl)acetate | |
CAS RN |
155380-11-3 | |
Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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